molecular formula C10H12N2O2 B14809884 3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde

3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde

Cat. No.: B14809884
M. Wt: 192.21 g/mol
InChI Key: MUYPQDVUICBTTB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde is an organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common approach is to start with a picolinaldehyde derivative and introduce the aminomethyl and cyclopropoxy groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

    Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, and cyclization can lead to the formation of new heterocyclic compounds.

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can influence the compound’s binding affinity and specificity. The aldehyde group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylpicolinaldehyde: Similar structure but with a methyl group instead of a cyclopropoxy group.

    3-(Aminomethyl)-5-ethoxypicolinaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    3-(Aminomethyl)-5-propoxypicolinaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

3-(Aminomethyl)-5-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c11-4-7-3-9(14-8-1-2-8)5-12-10(7)6-13/h3,5-6,8H,1-2,4,11H2

InChI Key

MUYPQDVUICBTTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C=O)CN

Origin of Product

United States

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